1-(3-Bromophenyl)piperazine hydrochloride

Descripción general

Descripción

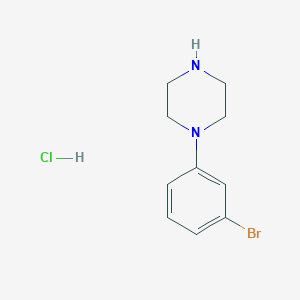

1-(3-Bromophenyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H14BrClN2 and a molecular weight of 277.59 g/mol It is a derivative of piperazine, substituted with a bromine atom at the meta position of the phenyl ring

Métodos De Preparación

The synthesis of 1-(3-Bromophenyl)piperazine hydrochloride typically involves the reaction of 3-bromoaniline with piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Starting Materials: 3-bromoaniline and piperazine.

Reaction Conditions: The reaction is usually conducted in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Product Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom on the phenyl ring participates in nucleophilic aromatic substitution under specific conditions. For example:

-

Reaction with amines : In alkaline aqueous acetone, bromine can be displaced by nucleophiles like amines, forming derivatives such as 1-(3-aminophenyl)piperazine.

-

Conditions : Reactions often use polar aprotic solvents (e.g., DMSO) and elevated temperatures (80–100°C) to facilitate substitution .

Table 1: Substitution Reactions and Yields

| Substituting Agent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| 1-Bromo-3-chloropropane | Acetone/Water | 25–30°C | 72.6% | |

| Sodium hydroxide (base) | Xylene | 80°C | 65% |

Alkylation of the Piperazine Ring

The secondary amines on the piperazine ring undergo alkylation with alkyl halides, forming N-alkylated derivatives. Key examples include:

-

Reaction with 1-bromo-3-chloropropane : Yields 1-(3-bromophenyl)-4-(3-chloropropyl)piperazine hydrochloride, a precursor for neuroleptic drugs .

-

Industrial optimization : Large-scale alkylation uses acetone/water mixtures with NaOH, achieving yields >70% .

Table 2: Alkylation Reaction Parameters

| Alkylating Agent | Solvent | Base | Yield | Application |

|---|---|---|---|---|

| 1-Bromo-3-chloropropane | Acetone/Water | NaOH | 72.6% | Neuroleptic intermediates |

| Methyl iodide | DMF | K₂CO₃ | 68% | Antidepressant analogs |

Acylation and Sulfonation Reactions

The piperazine nitrogen reacts with acyl or sulfonyl chlorides to form amides or sulfonamides:

-

Sulfonation : Reaction with 4-bromobenzenesulfonyl chloride in acetonitrile produces sulfonamide derivatives under reflux (80–82°C) .

-

Kinetics : These reactions follow pseudo-first-order kinetics, with rates influenced by electron-withdrawing groups on the aryl ring.

Table 3: Acylation/Sulfonation Data

| Reagent | Solvent | Temperature | Yield | Product Use |

|---|---|---|---|---|

| 4-Bromobenzenesulfonyl chloride | Acetonitrile | 80°C | 75% | Enzyme inhibitors |

| Acetyl chloride | CH₂Cl₂ | RT | 82% | Bioactive analogs |

Hydrolysis and Stability

The compound exhibits stability under acidic and neutral conditions but hydrolyzes in strong bases:

-

Base-mediated hydrolysis : In 25% NaOH, the piperazine ring remains intact, while the bromine substituent may hydrolyze to phenolic derivatives .

-

Degradation pathways : Hydrolysis products are characterized by LC-MS, showing cleavage of the piperazine-Br bond at pH > 12 .

Comparative Reactivity with Analogues

The bromine substituent enhances electrophilicity compared to chloro- or methoxy-substituted analogs:

Table 4: Reactivity Comparison of Piperazine Derivatives

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1-(3-Bromophenyl)piperazine hydrochloride is primarily explored for its potential in drug development, particularly as a pharmacological agent targeting various receptors.

Antidepressant and Anxiolytic Activity

Research indicates that piperazine derivatives, including 1-(3-bromophenyl)piperazine, exhibit significant affinity for serotonin receptors, particularly the 5-HT_1A and 5-HT_2A receptors. These interactions suggest potential applications in treating mood disorders:

- Study Findings : A series of piperazine derivatives showed high affinities for the 5-HT_1A receptor, with some compounds demonstrating Ki values in the nanomolar range (e.g., Ki = 0.78 nM) . This positions them as candidates for further investigation as antidepressants or anxiolytics.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of piperazine derivatives on various cancer cell lines:

- Case Study : A library of compounds including 1-(3-bromophenyl)piperazine was screened against pancreatic cancer cell lines (e.g., MiaPaCa2, BxPC3). Results indicated that modifications to the piperazine structure enhanced cytotoxicity, with some analogues achieving GI_50 values as low as 3.7 µM .

Agrochemical Applications

In addition to pharmaceutical uses, this compound is also explored in agrochemical formulations. Its properties allow it to function as an effective intermediate in synthesizing agrochemicals.

Synthesis of Pesticides

The compound serves as a precursor in developing pesticides and herbicides due to its ability to modify biological pathways in target organisms.

Fragrance Intermediate

Another notable application of this compound is its use as an intermediate in fragrance formulations. Its aromatic properties contribute to developing complex scents utilized in various consumer products.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 1-(3-Bromophenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect serotonin receptors in the brain .

Comparación Con Compuestos Similares

1-(3-Bromophenyl)piperazine hydrochloride can be compared with other similar compounds, such as:

1-(4-Chlorophenyl)piperazine: Similar structure but with a chlorine atom instead of bromine.

1-(3-Chlorophenyl)piperazine hydrochloride: Another chlorinated derivative with different properties.

1-(3-Methoxyphenyl)piperazine: Contains a methoxy group instead of a halogen.

1-Phenylpiperazine: The parent compound without any substituents on the phenyl ring

Actividad Biológica

1-(3-Bromophenyl)piperazine hydrochloride is a compound with notable biological activity, particularly in the context of its interactions with various biological systems. This article provides an overview of its synthesis, pharmacological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound (C10H13BrN2·HCl) features a piperazine ring substituted with a bromophenyl group. The synthesis typically involves the bromination of phenylpiperazine derivatives followed by hydrochloride salt formation. The compound is often used as a precursor in the development of various pharmaceuticals.

Pharmacological Properties

The biological activity of this compound can be categorized into several key areas:

- Serotonergic Activity : The compound exhibits significant interaction with serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes. This interaction is crucial for its potential use in treating mood disorders and anxiety. Studies have shown that it can act as both an agonist and antagonist depending on the receptor subtype involved .

- Antidepressant Effects : Research indicates that derivatives of piperazine, including 1-(3-Bromophenyl)piperazine, may possess antidepressant-like effects in animal models. These effects are often linked to their serotonergic activity, impacting neurotransmitter levels in the brain .

- Neuroprotective Properties : Some studies suggest that this compound may have neuroprotective effects, particularly against oxidative stress-induced neuronal damage. This property makes it a candidate for further investigation in neurodegenerative diseases .

Case Study 1: Urine Analysis for Designer Drugs

A study conducted on urine analysis specimens highlighted the presence of various piperazine derivatives, including this compound. The analysis utilized gas chromatography-mass spectrometry (GC-MS) to detect these compounds, indicating their prevalence as designer drugs .

Case Study 2: Behavioral Effects in Animal Models

In behavioral studies involving rodents, administration of this compound demonstrated altered locomotor activity and anxiety-like behaviors. These findings suggest potential applications in understanding the mechanisms underlying anxiety disorders .

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects primarily involves modulation of serotonergic pathways. By binding to serotonin receptors, it influences neurotransmitter release and neuronal excitability. This modulation can lead to changes in mood and behavior, making it a subject of interest for psychiatric research.

Propiedades

IUPAC Name |

1-(3-bromophenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFIKWJCWNZVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796856-45-6 | |

| Record name | 1-(3-bromophenyl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.